molecular formula C20H14O2 B135641 Benz[a]anthracene-7-acetic Acid CAS No. 20316-12-5

Benz[a]anthracene-7-acetic Acid

Cat. No.: B135641
CAS No.: 20316-12-5
M. Wt: 286.3 g/mol
InChI Key: MSKUXZMLVIOBEL-UHFFFAOYSA-N
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Description

Benz[a]anthracene-7-acetic Acid is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H14O2. This compound is known for its complex structure, consisting of fused benzene rings, which contribute to its unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its interesting photophysical and photochemical properties .

Mechanism of Action

Target of Action

Benz[a]anthracene-7-acetic Acid primarily targets neuronal cells , specifically mouse hippocampal neuronal cells (HT-22) . The compound interacts with biochemical markers associated with neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .

Mode of Action

The compound’s interaction with its targets results in significant changes in the activities of AChE, MAO, and ADA. Specifically, AChE and MAO activities reduce significantly after treatment with this compound . Both polycyclic aromatic hydrocarbons cause a significant increase in ada activity .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress, leading to neuronal damage. It also disrupts cholinergic, monoaminergic, and purinergic transmission . The compound affects oxidative stress biomarkers, including catalase (CAT), glutathione -S- transferase (GST) activities, and Glutathione (GSH) levels .

Result of Action

The compound’s action results in a reduction in cell viability, with higher concentrations leading to neuronal injury and cell death . It also leads to a significant decrease in CAT and GST activities and low GSH levels . These results suggest that this compound may induce neurodegeneration in neuronal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a persistent organic pollutant with carcinogenic and mutagenic features, and it is released into the environment due to the partial combustion of organic matter . Humans are exposed to the compound via ingestion, inhalation, and skin absorption

Biochemical Analysis

Biochemical Properties

Benz[a]anthracene-7-acetic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) in mouse hippocampal neuronal cells .

Cellular Effects

This compound can influence cell function in several ways. It has been shown to induce oxidative stress-induced neuronal damage, disrupt cholinergic, monoaminergic and purinergic transmission, and increase nitric oxide levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to cause a significant decrease in catalase (CAT) and glutathione-S-transferase (GST) activities, and low glutathione (GSH) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, after five days of exposure to this compound, a reduction in cell viability was observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-acetic Acid typically involves the reduction of benz[a]anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid. The reaction mixture is heated to reflux, and the product is purified through chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions, followed by purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benz[a]anthracene-7-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydriodic acid, red phosphorus.

    Substitution: Nitric acid, halogens.

Major Products:

Scientific Research Applications

Benz[a]anthracene-7-acetic Acid is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetic acid substitution, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

2-benzo[a]anthracen-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKUXZMLVIOBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513948
Record name (Tetraphen-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20316-12-5
Record name (Tetraphen-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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